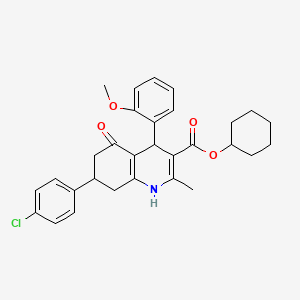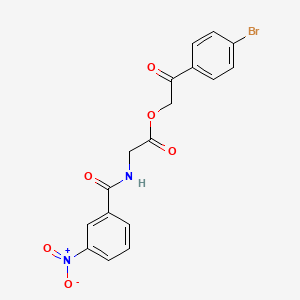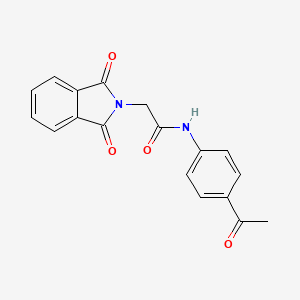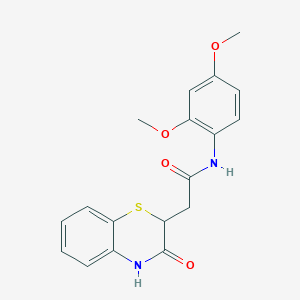![molecular formula C21H19N5O B5221793 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a triazole-based compound that has shown potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide prevents the formation of microtubules, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. It has also been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound is its potential toxicity. It has been found to have cytotoxic effects on normal cells as well as cancer cells, which may limit its clinical use.
Future Directions
There are several future directions for the study of 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. It has been shown to have synergistic effects with other drugs such as cisplatin and doxorubicin. Another direction is to study its mechanism of action in more detail, particularly its effects on gene expression and epigenetic modifications. Finally, further studies are needed to evaluate its potential toxicity and safety in vivo.
Synthesis Methods
The synthesis of 1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carbaldehyde and 2-(3-pyridinyl)ethanamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and purification.
Scientific Research Applications
1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-N-(2-pyridin-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c27-21(23-12-10-16-5-4-11-22-13-16)20-15-26(25-24-20)14-18-8-3-7-17-6-1-2-9-19(17)18/h1-9,11,13,15H,10,12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFCEXNLNPAWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(N=N3)C(=O)NCCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)



![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B5221744.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)

![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)
![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![N-(2-furylmethyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5221818.png)